molecular formula C18H22N2O2S B11364349 2-butoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

2-butoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B11364349
M. Wt: 330.4 g/mol
InChI Key: RZJPIEGNCDWSAY-UHFFFAOYSA-N
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Description

2-butoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 2-aminobenzothiazole with butoxybenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for mixing, heating, and purification. The use of continuous flow reactors could enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-butoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-butoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-butoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-butoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide stands out due to its unique butoxybenzamide moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzothiazole derivatives and contributes to its specific applications in scientific research .

Properties

Molecular Formula

C18H22N2O2S

Molecular Weight

330.4 g/mol

IUPAC Name

2-butoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

InChI

InChI=1S/C18H22N2O2S/c1-2-3-12-22-15-10-6-4-8-13(15)17(21)20-18-19-14-9-5-7-11-16(14)23-18/h4,6,8,10H,2-3,5,7,9,11-12H2,1H3,(H,19,20,21)

InChI Key

RZJPIEGNCDWSAY-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1C(=O)NC2=NC3=C(S2)CCCC3

Origin of Product

United States

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